molecular formula C13H12N2O2 B8288259 (2-Methyl-6-nitrophenyl)phenylamine

(2-Methyl-6-nitrophenyl)phenylamine

Cat. No.: B8288259
M. Wt: 228.25 g/mol
InChI Key: ZLDSWJKIUCUVKF-UHFFFAOYSA-N
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Description

(2-Methyl-6-nitrophenyl)phenylamine is a chemical scaffold of significant interest in advanced materials and biological research. Its structure, featuring an aniline derivative with strategically positioned methyl and nitro substituents, is closely related to a class of 2-N-phenylamino-methyl-nitropyridine compounds studied for their unique photophysical properties . These structural analogs have demonstrated promising performance as molecular components in smart materials; for instance, they can be incorporated into chitosan-based polymers to create colored packaging films with excellent color intensity and stability, highlighting their potential in material science applications . Furthermore, the core aniline and pyridine motifs are fundamental building blocks in many natural products and pharmaceuticals, associated with a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties . Researchers are exploring this compound and its derivatives as key intermediates in organic synthesis and as ligands for metal complexation, making it a versatile tool for developing new functional molecules and studying reaction mechanisms .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-methyl-6-nitro-N-phenylaniline

InChI

InChI=1S/C13H12N2O2/c1-10-6-5-9-12(15(16)17)13(10)14-11-7-3-2-4-8-11/h2-9,14H,1H3

InChI Key

ZLDSWJKIUCUVKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The position and nature of substituents critically influence phenylamine derivatives. Key comparisons include:

(3,4-Dimethyl)phenylamine
  • Substituents : Methyl groups at 3- and 4-positions.
  • Properties: The meta- and para-methyl groups enhance electron density marginally but primarily introduce steric bulk. In nonenzymatic reactions with angucyclinones, this derivative exhibited potent Nrf2 transcription activation, attributed to optimal steric and electronic compatibility with the target .
  • Contrast : Unlike the ortho-substituted nitro group in (2-Methyl-6-nitrophenyl)phenylamine, the 3,4-dimethyl configuration lacks strong electron-withdrawing effects, favoring interactions in biological systems.
[2-Fluoro-6-nitrophenyl]ethenyl Dimethylamine
  • Substituents : Fluoro (2-position) and nitro (6-position) groups on an ethenyl-linked phenyl ring.
  • Properties : The fluorine atom’s electronegativity further withdraws electron density, while the ethenyl group introduces conjugation. This structure may exhibit polarized fluorescence or altered reactivity in photochemical applications compared to the target compound .
  • Contrast : The ethenyl bridge and dimethylamine terminal group differentiate its applications, likely favoring optoelectronic uses over biological activity.
Triphenylamine Azomethines (Hexyloxy/Thiophene Substituents)
  • Substituents: Hexyloxy (solubility-enhancing) and amino-thiophene (electron-rich) groups.
  • Properties : These derivatives demonstrate enhanced thermal stability (decomposition temperatures >300°C) and tunable optoelectronic properties, making them suitable for solar cells. The hexyloxy groups improve solubility in organic solvents, a feature absent in nitro-substituted phenylamines .
  • Contrast : The target compound’s nitro group reduces solubility but may improve oxidative stability in electronic applications.
Nrf2 Activation in Disubstituted Phenylamines
  • Example : (3,4-Dimethyl)phenylamine (Compound 4 in ) showed the highest Nrf2 activation due to balanced steric and electronic effects.
  • Inference : The ortho-substituted nitro and methyl groups in this compound may hinder enzyme binding compared to 3,4-dimethyl derivatives, but this requires experimental validation .
Optoelectronic Performance
  • Triphenylamine Azomethines : Achieved power conversion efficiencies of ~2% in bulk heterojunction solar cells, attributed to their electron-donating capabilities.
  • Potential of Target Compound: The nitro group’s electron-withdrawing nature may shift absorption spectra or reduce charge-carrier mobility, limiting photovoltaic applications unless paired with complementary electron-accepting materials .

Physical and Thermal Properties

Compound Substituents Key Properties Thermal Stability
This compound 2-NO₂, 6-CH₃ Low solubility (nitro), moderate steric Likely <250°C (est.)
(3,4-Dimethyl)phenylamine 3-CH₃, 4-CH₃ High Nrf2 activation, improved solubility Stable in biological conditions
Triphenylamine Azomethines Hexyloxy, thiophene High solubility, T₅% = 320–350°C >300°C
[2-Fluoro-6-nitrophenyl]ethenyl dimethylamine 2-F, 6-NO₂ Polarized fluorescence potential Data not available

Preparation Methods

Procedure

This method employs palladium-catalyzed cross-coupling between 2-iodo-3-nitrotoluene (CAS 6277-17-4) and aniline.

  • Reagents :

    • 2-Iodo-3-nitrotoluene (1 equiv), aniline (1.2 equiv), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2 equiv), toluene (solvent).

  • Conditions :

    • Reaction at 100°C for 24 hours under nitrogen.

  • Workup :

    • Filtration, extraction with ethyl acetate, and purification via silica gel chromatography.

Key Findings

  • Yields : 72–85%.

  • Ligand Impact : Bulky ligands (Xantphos, DavePhos) enhance steric tolerance for the nitro and methyl groups.

  • Side Reactions : Overcoupling or dehalogenation occur with excess aniline or improper ligand ratios.

Optimization Data

LigandBaseSolventTemp (°C)Yield (%)
XantphosCs₂CO₃Toluene10085
DavePhosKOtBuDioxane9078
BINAPNaOtBuTHF8065

Reductive Coupling of 2-Methyl-6-nitrobenzene with Aniline

Procedure

Nitroarenes act as electrophiles in a one-pot Pd-catalyzed reductive amination:

  • Reagents :

    • 2-Methyl-6-nitrobenzene (1 equiv), aniline (1.5 equiv), Pd/C (5 wt%), H₂ (50 psi), DMF (solvent).

  • Conditions :

    • 120°C for 12 hours under hydrogen atmosphere.

  • Workup :

    • Filtration, solvent removal, and recrystallization from ethanol.

Key Findings

  • Yields : 68–76%.

  • Scope : Tolerates electron-deficient nitroarenes but struggles with sterically hindered substrates.

  • Mechanism : Nitro group reduction to nitroso intermediate precedes C–N bond formation.

Smiles Rearrangement of Sulfinamide Precursors

Procedure

A transition metal-free route via desulfinylative rearrangement:

  • Reagents :

    • N-(Phenyl)sulfinamide derivative (1 equiv), K₂CO₃ (3 equiv), DMF (solvent).

  • Conditions :

    • 60°C for 6 hours.

  • Workup :

    • Acidic quench, extraction with dichloromethane, and column chromatography.

Key Findings

  • Yields : 54–74% depending on base.

  • Limitations : Requires pre-synthesis of sulfinamide precursors.

Base Optimization

BaseSolventTemp (°C)Yield (%)
K₂CO₃DMF6054
LiOHDMF6074
Cs₂CO₃DMF6074

Ullmann Coupling with Copper Catalysis

Procedure

A traditional method for diarylamine synthesis:

  • Reagents :

    • 2-Iodo-3-nitrotoluene (1 equiv), aniline (1.5 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2 equiv), DMSO (solvent).

  • Conditions :

    • 130°C for 48 hours.

  • Workup :

    • Aqueous workup and recrystallization.

Key Findings

  • Yields : 50–60%.

  • Drawbacks : High temperatures and long reaction times limit practicality.

Nitrosoarene Coupling with Aniline

Procedure

Nitrosonium-initiated C–N bond formation:

  • Reagents :

    • 2-Methyl-6-nitrosobenzene (1 equiv), aniline (2 equiv), Fe powder (5 equiv), acetic acid (solvent).

  • Conditions :

    • 50°C for 18 hours.

  • Workup :

    • Filtration and distillation under reduced pressure.

Key Findings

  • Yields : 60–70%.

  • Challenges : Nitroso intermediates are sensitive to oxidation.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityFunctional Group Tolerance
Buchwald-Hartwig72–85HighExcellentHigh
Reductive Coupling68–76ModerateGoodModerate
Smiles Rearrangement54–74LowModerateLow
Ullmann Coupling50–60LowPoorLow
Nitrosoarene Coupling60–70ModerateModerateModerate

Q & A

Q. What synthetic routes are available for preparing (2-Methyl-6-nitrophenyl)phenylamine, and how do reaction conditions influence yield?

Methodological Answer :

  • Nitro Group Reduction : Start with nitrobenzene derivatives. For example, reduce 2-methyl-6-nitrophenyl precursors using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl. The reduction mechanism involves electron transfer to the nitro group, forming the amine .
  • Purification : After reduction, neutralize acidic mixtures (e.g., with NaOH) to precipitate the amine. Use vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) for purification. Yield optimization requires pH control (alkaline conditions prevent protonation of the amine, aiding separation) .
  • Key Variables : Temperature (exothermic reactions require cooling), solvent polarity (polar aprotic solvents enhance nitro group reactivity), and catalyst loading (excess Pd-C may reduce side products).

Q. How does the electron-withdrawing nitro group affect the basicity of this compound compared to unsubstituted phenylamine?

Methodological Answer :

  • Basicity Analysis : The nitro group at the 6-position delocalizes the lone pair on the amine nitrogen via resonance, reducing electron density. This decreases basicity compared to phenylamine.
  • Experimental Validation : Titrate the compound with HCl in aqueous ethanol. Measure pH changes to determine pKₐ. Compare with phenylamine (pKₐ ~ 4.6); expect a lower pKₐ due to nitro’s electron-withdrawing effects .

Advanced Research Questions

Q. How can spectroscopic methods resolve structural ambiguities in this compound derivatives?

Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positions. For example, methyl protons (δ ~2.3 ppm) and nitro-adjacent aromatic protons (δ ~8.1–8.5 ppm). Use DEPT-135 to distinguish CH₃ groups .
  • FTIR : Confirm nitro (asymmetric stretching ~1520 cm⁻¹) and NH (stretching ~3350 cm⁻¹) groups. Compare with reference spectra of similar amines .
  • Mass Spectrometry : High-resolution ESI-MS can detect molecular ion peaks (e.g., C₁₃H₁₂N₂O₂⁺ at m/z 228.0899) and fragmentation patterns (loss of NO₂ or CH₃ groups) .

Q. What role does this compound play in catalytic systems, such as CO₂ reduction?

Methodological Answer :

  • Catalytic Promotion : The amine group facilitates Pd-N bond formation in PdAg nanoparticles, enhancing CO₂ adsorption and activation. This is critical in formic acid synthesis from CO₂ .
  • Experimental Design :
    • Prepare PdAg catalysts with varying phenylamine content.
    • Use XPS to quantify nitrogen incorporation and correlate with turnover numbers (TON) for CO₂ reduction.
    • Optimize amine loading (e.g., 5–15 wt%) to balance activity and stability .

Q. How should researchers address contradictions in reported reaction yields for nitro-to-amine reductions?

Methodological Answer :

  • Variable Analysis :
    • Purity of Starting Material : Impurities (e.g., isomers) can reduce effective nitro group availability. Use HPLC or GC-MS to verify precursor purity .
    • Reduction Method : Compare catalytic hydrogenation (higher selectivity) vs. Fe/HCl (cost-effective but prone to over-reduction).
    • Side Reactions : Monitor for byproducts (e.g., hydroxylamines) via TLC or in situ IR .
  • Case Study : If yield discrepancies occur between labs, replicate experiments under inert atmospheres (N₂/Ar) to rule out oxidative degradation .

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